![molecular formula C6H7N5O B1304386 4-(羟氨基)-1-甲基-1H-吡唑并[3,4-d]嘧啶 CAS No. 62597-87-9](/img/structure/B1304386.png)
4-(羟氨基)-1-甲基-1H-吡唑并[3,4-d]嘧啶
描述
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .
科学研究应用
Anticancer Activity
Recent studies have highlighted the potential of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of EGFR, a critical target in cancer therapy. The compound exhibits promising anti-proliferative activities against various cancer cell lines. For instance:
- In vitro Studies : Compounds derived from 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine were tested against A549 and HCT-116 cancer cells. Notably, one derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating its potency as an EGFR inhibitor .
Case Study 1: Synthesis and Evaluation of Derivatives
A study synthesized several derivatives of pyrazolo[3,4-d]pyrimidine to evaluate their anti-cancer properties. The synthesized compounds underwent rigorous testing for their anti-proliferative activity against a panel of NCI 60 cancer cell lines. The study concluded that certain derivatives not only inhibited cell growth but also showed selectivity towards cancer cells over normal cells .
Case Study 2: Structural Optimization for Enhanced Activity
Another research effort focused on optimizing the structure of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine to enhance its inhibitory activity against EGFR. Modifications to the chemical structure led to improved binding affinity and selectivity for EGFR, demonstrating the importance of structural variations in drug design .
Xanthine Oxidase Inhibition
The compound has also been identified as a potential xanthine oxidase inhibitor, which could be beneficial in treating conditions like gout by decreasing uric acid production . This application opens avenues for further research into its role in metabolic disorders.
Cosmetic Formulations
Given its chemical properties, there is potential for incorporating 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine into cosmetic formulations aimed at skin health. Its ability to modulate biological pathways may offer benefits in dermatological applications, although this area requires more exploration and validation through clinical studies .
作用机制
Target of Action
The compound 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, also known as N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}hydroxylamine, primarily targets protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exerts its anticancer potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases . By inhibiting these enzymes, the compound can control cell growth and metabolism, thereby exerting its therapeutic effects .
Biochemical Pathways
The action of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine affects several biochemical pathways. By inhibiting protein kinases, it disrupts cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . This disruption can lead to a variety of downstream effects, including the inhibition of cancer cell proliferation .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties .
Result of Action
The result of the action of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is the inhibition of cancer cell growth. It achieves this by inhibiting protein kinases, which are essential for cell growth and metabolism . This leads to a decrease in cancer cell proliferation and potentially to cancer cell death .
生化分析
Biochemical Properties
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This inhibition is significant because CDK2 is essential for cell cycle progression, and its inhibition can lead to cell cycle arrest, making it a potential candidate for cancer therapy . Additionally, this compound interacts with the mammalian target of rapamycin (mTOR), another critical enzyme in cell growth and proliferation . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis and inhibits proliferation by disrupting cell signaling pathways such as the mTOR and CDK2 pathways . This compound also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation . Furthermore, it influences cellular metabolism by altering the metabolic flux, leading to reduced energy production and increased oxidative stress .
Molecular Mechanism
At the molecular level, 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through several mechanisms. It binds to the active sites of CDK2 and mTOR, inhibiting their kinase activity . This binding involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . The inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound can modulate gene expression by affecting the activity of transcription factors such as E2F and NF-κB, which are crucial for cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine change over time. Initially, it induces rapid cell cycle arrest and apoptosis in cancer cells . Prolonged exposure can lead to the development of resistance, as cells adapt to the inhibitory effects of the compound . The stability of this compound is relatively high, but it can degrade over time, especially under oxidative conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At low doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity without a corresponding increase in therapeutic efficacy . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine . This compound can also affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and increased oxidative stress .
Transport and Distribution
Within cells and tissues, 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its distribution and accumulation in tissues . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its localization within cells is influenced by its interactions with binding proteins and its lipophilicity .
Subcellular Localization
The subcellular localization of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is primarily in the cytoplasm and nucleus . In the cytoplasm, it interacts with various enzymes and proteins involved in metabolic processes . In the nucleus, it affects gene expression by modulating the activity of transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with various nitriles in the presence of sodium ethoxide as a catalyst .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitropyrimidines.
Reduction: It can also undergo reduction reactions, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitropyrimidines.
Reduction: Aminopyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4-aminopyrazolo[3,4-d]pyrimidine: Known for its dual inhibition of IGF1R and Src pathways.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with significant anticancer activity.
Uniqueness
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific hydroxyamino functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
生物活性
4-(Hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This compound is recognized for its ability to inhibit various protein kinases, which are crucial in regulating cellular processes such as growth, differentiation, and metabolism. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Target Proteins
The primary target of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is protein kinases, including cyclin-dependent kinase 2 (CDK2) and mechanistic target of rapamycin (mTOR). By inhibiting these kinases, the compound disrupts critical signaling pathways involved in cell cycle regulation and apoptosis.
Biochemical Pathways
The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound affects the mTOR pathway, which is essential for cell growth and metabolism. The resultant biochemical changes can significantly impact cancer cell proliferation and survival.
Pharmacokinetics
In silico studies suggest that 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine possesses favorable pharmacokinetic properties, including adequate solubility and permeability. These characteristics are critical for its potential use as a therapeutic agent.
Biological Activity
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various tumor cell lines. For example:
- A549 Cells : The compound demonstrated an IC50 value of 2.24 µM, indicating potent inhibitory activity against lung cancer cells.
- MCF-7 Cells : In breast cancer models, analogs of this compound have shown IC50 values as low as 1.74 µM, suggesting enhanced potency compared to standard treatments like doxorubicin .
Induction of Apoptosis
Flow cytometric analyses have revealed that 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can significantly induce apoptosis in cancer cells at low concentrations. The compound's ability to disrupt the balance between pro-apoptotic and anti-apoptotic proteins contributes to its effectiveness in triggering cell death.
Case Studies
Several studies have highlighted the efficacy of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Renal Anemia : Pyrazolo[4,3-d]pyrimidine derivatives were shown to inhibit hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), promoting erythropoietin production and increasing hemoglobin levels in anemic models .
- EGFR Inhibition : New derivatives designed as epidermal growth factor receptor (EGFR) inhibitors exhibited potent anti-proliferative activities against A549 and HCT-116 cancer cells. For instance, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR .
Summary of Biological Activity
Activity Type | Cell Line/Model | IC50 Value (µM) | Notes |
---|---|---|---|
Anticancer (A549) | Lung Cancer | 2.24 | Significant inhibition compared to controls |
Anticancer (MCF-7) | Breast Cancer | 1.74 | Enhanced potency over doxorubicin |
Apoptosis Induction | Various | Low Micromolar | Induces significant apoptosis |
HIF-PHD Inhibition | Renal Anemia Model | N/A | Promotes erythropoietin production |
EGFR Inhibition | A549/HCT-116 | 0.016 | Potent against both wild-type and mutant EGFR |
属性
IUPAC Name |
N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-6-4(2-9-11)5(10-12)7-3-8-6/h2-3,12H,1H3,(H,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXCCEBHPKLNCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377580 | |
Record name | 10X-0991 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62597-87-9 | |
Record name | 10X-0991 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。